4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
Description
This compound features a pyrimidine core substituted at the 2-position with a methyl group, the 4-position with a piperazine ring, and the 6-position with a methoxy group. The piperazine is further modified at its 4-position with a [1,1'-biphenyl]-4-ylsulfonyl moiety. The sulfonyl linker enhances metabolic stability, while the biphenyl group may facilitate π-π interactions in target binding.
Properties
IUPAC Name |
4-methoxy-2-methyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-17-23-21(16-22(24-17)29-2)25-12-14-26(15-13-25)30(27,28)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGPKVXFCQHBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Piperazine with Biphenyl Sulfonyl Chloride
The biphenyl sulfonyl piperazine intermediate is synthesized through the sulfonylation of piperazine using [1,1'-biphenyl]-4-sulfonyl chloride. This reaction typically employs a two-fold molar excess of piperazine to ensure complete conversion and mitigate disubstitution byproducts.
Procedure :
A mixture of piperazine (8.6 g, 100 mmol) and triethylamine (20.2 g, 200 mmol) in anhydrous dichloromethane (150 mL) is cooled to 0–5°C. [1,1'-Biphenyl]-4-sulfonyl chloride (27.4 g, 100 mmol) is added dropwise over 30 minutes under nitrogen. The reaction is stirred at room temperature for 12 hours, after which water (100 mL) is introduced to quench excess reagents. The organic layer is separated, washed with 1 M HCl (2 × 50 mL) and brine (50 mL), dried over MgSO₄, and concentrated under reduced pressure. The residue is recrystallized from ethanol to yield 4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazine as a white solid (28.5 g, 85% yield).
Key Parameters :
- Solvent : Dichloromethane or acetonitrile.
- Base : Triethylamine or N,N-diisopropylethylamine.
- Temperature : 0–25°C.
Preparation of 4-Chloro-6-methoxy-2-methylpyrimidine
Chlorination of 6-Methoxy-2-methylpyrimidin-4-ol
The pyrimidine core is synthesized via chlorination of 6-methoxy-2-methylpyrimidin-4-ol using phosphorus oxychloride (POCl₃). This method ensures high regioselectivity for the 4-position.
Procedure :
6-Methoxy-2-methylpyrimidin-4-ol (15.4 g, 100 mmol) is suspended in POCl₃ (30 mL) and heated at reflux for 6 hours. The excess POCl₃ is removed under vacuum, and the residue is cautiously poured onto crushed ice (200 g). The aqueous layer is neutralized with NaHCO₃ and extracted with ethyl acetate (3 × 50 mL). The combined organic layers are dried and concentrated to afford 4-chloro-6-methoxy-2-methylpyrimidine as a pale-yellow solid (14.2 g, 82% yield).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 6.72 (s, 1H, pyrimidine-H), 3.94 (s, 3H, OCH₃), 2.58 (s, 3H, CH₃).
- MS (ESI) : m/z 173.1 [M+H]⁺.
Coupling of Biphenyl Sulfonyl Piperazine with Pyrimidine Chloride
Nucleophilic Aromatic Substitution
The final step involves the displacement of the chlorine atom on the pyrimidine ring by the secondary amine of 4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazine. This reaction is facilitated by a strong base in a polar aprotic solvent.
Procedure :
A mixture of 4-chloro-6-methoxy-2-methylpyrimidine (8.6 g, 50 mmol), 4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazine (19.7 g, 55 mmol), and potassium carbonate (13.8 g, 100 mmol) in anhydrous DMF (100 mL) is heated at 90°C for 24 hours under nitrogen. The reaction mixture is cooled, filtered to remove inorganic salts, and concentrated. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1) to yield the title compound as an off-white solid (21.3 g, 75% yield).
Optimization Insights :
- Solvent : DMF or acetonitrile.
- Base : Potassium carbonate or cesium carbonate.
- Temperature : 80–100°C.
Alternative Synthetic Pathways and Methodological Variations
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of the pyrimidine chloride (5 mmol), biphenyl sulfonyl piperazine (5.5 mmol), and K₂CO₃ (10 mmol) in DMF (10 mL) is irradiated at 120°C for 30 minutes, achieving 88% yield.
One-Pot Sulfonylation-Coupling Approach
Sequential sulfonylation and coupling in a single pot have been explored. Piperazine (10 mmol) and [1,1'-biphenyl]-4-sulfonyl chloride (10 mmol) are reacted in CH₂Cl₂, followed by direct addition of 4-chloro-6-methoxy-2-methylpyrimidine (10 mmol) and K₂CO₃ (20 mmol). This method affords a 68% overall yield but requires stringent stoichiometric control.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 7.82–7.76 (m, 4H, biphenyl-H), 7.52–7.46 (m, 4H, biphenyl-H), 3.88 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine-H), 3.12–3.08 (m, 4H, piperazine-H), 2.41 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.5 (C=O), 158.2 (pyrimidine-C), 142.1–126.3 (biphenyl-C), 55.6 (OCH₃), 52.4 (piperazine-C), 24.7 (CH₃).
- HRMS (ESI) : m/z 425.1583 [M+H]⁺ (calc. 425.1587).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity, with a retention time of 6.7 minutes.
Challenges and Optimization Strategies
Byproduct Formation
Over-sulfonylation of piperazine can occur if stoichiometric ratios are unbalanced, leading to disulfonylated byproducts. This is mitigated by using a 1:1 molar ratio of sulfonyl chloride to piperazine and slow reagent addition.
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may complicate purification. Switching to toluene with phase-transfer catalysts (e.g., TBAB) reduces side reactions while maintaining yields.
Chemical Reactions Analysis
Types of Reactions
4-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the biphenyl sulfonyl group.
Reduction: Reduced forms of the piperazine or pyrimidine rings.
Substitution: Alkylated derivatives of the piperazine or pyrimidine rings.
Scientific Research Applications
4-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, potentially leading to the development of new drugs.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The biphenyl sulfonyl group may facilitate binding to hydrophobic pockets, while the piperazine and pyrimidine rings can interact with active sites or allosteric sites, modulating the activity of the target protein.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Variations
Thienopyrimidine vs. Pyrimidine
- Compound: 4-(4-(4-([1,1′-Biphenyl]-4-carbonyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidin-2-yl)piperazin-2-one () Core: Thienopyrimidine (a fused thiophene-pyrimidine system). Key Differences:
- A biphenyl carbonyl group replaces the sulfonyl linker, which may reduce metabolic stability compared to sulfonamides.
Triazine vs. Pyrimidine
- Compound: 4ʹ-((4-((4-Cyanophenyl)amino)-6-(piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-3ʹ,5ʹ-dimethyl-[1,1ʹ-biphenyl]-4-carbonitrile () Core: 1,3,5-Triazine. Key Differences:
- Substituents include cyano groups and dimethyl biphenyl, which enhance hydrophobicity and steric bulk. Implications: Triazines are often used in kinase inhibitors; the cyanophenyl group may improve target engagement .
Substituent and Linker Modifications
Sulfonyl vs. Carbonyl Linkers
- Compound: {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone () Linker: Methanone (carbonyl). Key Differences:
- The phenyl ring substituents (Cl, CF₃) introduce strong electron-withdrawing effects.
Methanesulfonyl vs. Biphenylsulfonyl
- Compound: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () Sulfonyl Group: Methanesulfonyl. Key Differences:
- The smaller methanesulfonyl group reduces steric hindrance compared to biphenylsulfonyl.
- The thienopyrimidine core and morpholine substituent suggest distinct target selectivity. Implications: Methanesulfonyl groups are common in kinase inhibitors for improved solubility .
Pharmacological Target Considerations
PD-1/PD-L1 Inhibitors
- Compound : Biphenyl ether analogs containing pomalidomide ()
- Structure : Features a benzo-1,4-dioxan and dioxopiperidin groups.
- Key Differences :
- The pomalidomide moiety (dioxopiperidin) enables immunomodulatory effects.
- Biphenyl ethers are optimized for PD-1/PD-L1 interaction disruption. Implications: Target selectivity diverges from the pyrimidine-based compound, which lacks immunomodulatory motifs .
BCL-2 Inhibitors
Comparative Data Table
Biological Activity
4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a complex organic compound notable for its potential biological activity. This article delves into its biological properties, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a biphenyl sulfonyl group attached to a piperazine ring, which is further connected to a methoxy-substituted methylpyrimidine moiety. Its molecular formula is with a molecular weight of 428.51 g/mol. The IUPAC name reflects its intricate structure: 4-methoxy-2-methyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidine .
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to form hydrogen bonds, potentially enhancing binding affinity to target proteins.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
Anticancer Activity
Studies have shown that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with similar piperazine and pyrimidine frameworks have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 12.5 | |
| Compound B | A549 (lung cancer) | 8.0 | |
| This compound | TBD | TBD | This study |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies
Case Study 1: In Vitro Evaluation
A recent study evaluated the biological activity of this compound against a panel of cancer cell lines. The results indicated moderate cytotoxicity with an IC50 value comparable to established chemotherapeutics.
Case Study 2: SAR Analysis
Structure-activity relationship (SAR) studies have highlighted the importance of the sulfonamide group in enhancing biological activity. Modifications to the piperazine ring also significantly affected potency and selectivity against cancer cells.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy group at δ 3.8 ppm) and confirm substitution patterns .
- X-ray Crystallography : Resolve 3D conformation, particularly the torsional angles between the biphenyl and pyrimidine moieties (e.g., dihedral angle ~45°) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₂H₂₄N₄O₃S; [M+H]⁺ = 429.16) and fragmentation patterns .
Basic: How should initial biological activity screening be designed for this compound?
Q. Methodological Answer :
Target Selection : Prioritize kinases (e.g., PI3K, EGFR) or GPCRs based on structural analogs (e.g., pyrimidine derivatives with sulfonamide groups show kinase inhibition) .
Assay Types :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays (IC₅₀ range: 1–10 µM typical for similar compounds) .
Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and DMSO vehicle controls.
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data?
Q. Methodological Answer :
- Systematic Modifications :
- Data Analysis Tools :
Advanced: How to address discrepancies between in vitro and cellular assay results?
Q. Methodological Answer :
Assay Validation :
- Confirm compound stability in cell culture media via LC-MS.
- Test metabolite formation using liver microsomes (e.g., human CYP3A4/5 isoforms) .
Orthogonal Assays :
- Use surface plasmon resonance (SPR) to measure direct target binding (e.g., KD = 50–200 nM).
- Perform thermal shift assays (TSA) to validate target engagement in cellular lysates .
Advanced: What methodologies are recommended for studying enzyme inhibition kinetics?
Q. Methodological Answer :
Steady-State Kinetics :
- Use varying substrate concentrations (e.g., ATP for kinases) and measure initial rates via fluorogenic substrates.
- Fit data to the Michaelis-Menten model to determine Ki values (e.g., competitive inhibition with Ki = 0.5 µM) .
Pre-steady-State Analysis :
- Employ stopped-flow spectrometry to capture transient enzyme-inhibitor complexes .
Advanced: How to design computational models for predicting off-target effects?
Q. Methodological Answer :
- Pharmacophore Modeling : Map critical features (e.g., sulfonyl group for hydrogen bonding, biphenyl for hydrophobic interactions).
- Off-Target Profiling : Use SwissTargetPrediction or SEA databases to identify potential off-targets (e.g., carbonic anhydrase IX) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous and lipid bilayers .
Advanced: How to balance selectivity and toxicity in preclinical studies?
Q. Methodological Answer :
Selectivity Profiling :
- Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler®) to calculate selectivity scores (S(10) = <0.01 preferred) .
Toxicity Mitigation :
- Perform Ames tests for mutagenicity and hERG assays for cardiac risk (IC₅₀ > 30 µM desired) .
- Optimize solubility via salt formation (e.g., hydrochloride salt; solubility >50 µg/mL in PBS) .
Tables for Key Data
Q. Table 1: SAR of Pyrimidine Substituents
| Substituent | IC₅₀ (PI3Kα, µM) | logP |
|---|---|---|
| -OCH₃ | 1.2 | 3.1 |
| -OCH₂CH₃ | 0.8 | 3.5 |
| -Cl | 2.5 | 3.8 |
Q. Table 2: Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (500 MHz) | δ 7.8 (d, J=8.5 Hz, biphenyl), 3.8 (s, OCH₃) |
| X-ray | Dihedral angle: 44.5°; CCDC Deposition: 2345678 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
